molecular formula C12H17F2NO4 B12995111 2-(tert-Butoxycarbonyl)-5,5-difluoro-2-azabicyclo[2.2.1]heptane-3-carboxylic acid

2-(tert-Butoxycarbonyl)-5,5-difluoro-2-azabicyclo[2.2.1]heptane-3-carboxylic acid

Cat. No.: B12995111
M. Wt: 277.26 g/mol
InChI Key: MECKAPAHVJNZBE-UHFFFAOYSA-N
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Description

2-(tert-Butoxycarbonyl)-5,5-difluoro-2-azabicyclo[2.2.1]heptane-3-carboxylic acid is a complex organic compound that belongs to the class of azabicyclo compounds. These compounds are characterized by their bicyclic structure containing nitrogen atoms. This particular compound is notable for its unique structural features, including the presence of tert-butoxycarbonyl and difluoro groups, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(tert-Butoxycarbonyl)-5,5-difluoro-2-azabicyclo[2.2.1]heptane-3-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common method involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes . This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build up a library of bridged aza-bicyclic structures.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(tert-Butoxycarbonyl)-5,5-difluoro-2-azabicyclo[2.2.1]heptane-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to ensure the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, reduction may yield alcohols or amines, and substitution reactions may yield a variety of functionalized derivatives.

Scientific Research Applications

2-(tert-Butoxycarbonyl)-5,5-difluoro-2-azabicyclo[2.2.1]heptane-3-carboxylic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(tert-Butoxycarbonyl)-5,5-difluoro-2-azabicyclo[2.2.1]heptane-3-carboxylic acid involves its interaction with specific molecular targets. For example, it may act as an inhibitor of enzymes by binding to their active sites and preventing substrate access . The exact pathways and molecular targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(tert-Butoxycarbonyl)-5,5-difluoro-2-azabicyclo[2.2.1]heptane-3-carboxylic acid is unique due to the presence of both tert-butoxycarbonyl and difluoro groups, which impart distinct chemical properties and reactivity. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C12H17F2NO4

Molecular Weight

277.26 g/mol

IUPAC Name

5,5-difluoro-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.2.1]heptane-3-carboxylic acid

InChI

InChI=1S/C12H17F2NO4/c1-11(2,3)19-10(18)15-6-4-7(8(15)9(16)17)12(13,14)5-6/h6-8H,4-5H2,1-3H3,(H,16,17)

InChI Key

MECKAPAHVJNZBE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1C2CC(C1C(=O)O)C(C2)(F)F

Origin of Product

United States

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